Thq-pinaca

Description

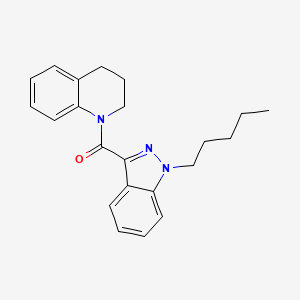

Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(1-pentylindazol-3-yl)methanone |

InChI |

InChI=1S/C22H25N3O/c1-2-3-8-16-25-20-14-7-5-12-18(20)21(23-25)22(26)24-15-9-11-17-10-4-6-13-19(17)24/h4-7,10,12-14H,2-3,8-9,11,15-16H2,1H3 |

InChI Key |

BHNGHAHGIHEHPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N3CCCC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Design of Thq Pinaca Analogues

Retrospective Analysis of Synthetic Routes for Cannabinoid Carboxamides

Synthetic cannabinoid carboxamides, such as THQ-PINACA and related compounds like AB-PINACA and ADB-PINACA, are typically synthesized through reaction schemes involving the formation of an amide bond. unodc.orgacs.org A common synthetic route involves reacting a substituted indole (B1671886) or indazole carboxylic acid with an amino acid amide or ester. unodc.org

A general approach for the synthesis of carboxamide-type synthetic cannabinoids involves several key steps. The first step often involves the N-alkylation of a methyl 1H-indazole-3-carboxylate or methyl 1H-indole-3-carboxylate with an appropriate alkyl halide under basic conditions. nih.gov This is followed by hydrolysis of the methyl ester group to yield the corresponding carboxylic acid. nih.gov The final step is the formation of the amide bond between the carboxylic acid and an amino acid derivative, such as L-tert-leucinamide, often utilizing coupling agents like oxalyl chloride, thionyl chloride, or HATU. nih.govbeilstein-journals.orgdiva-portal.org

For instance, the synthesis of ADB-PINACA, a related indazole-3-carboxamide, involves the regioselective 1-alkylation of methyl 1H-indazole-3-methyl carboxylate with a synthon, followed by ester hydrolysis to furnish the carboxylic acid, and then coupling with L-tert-leucinamide. acs.orgacs.org This general methodology provides a foundation for synthesizing various carboxamide-based synthetic cannabinoids by varying the core heterocycle, the N-alkyl chain (tail), and the amino acid-derived group (linked group). unodc.orgnih.govacs.org

Rational Design Principles in Synthetic Cannabinoid Synthesis

The design of synthetic cannabinoids, including analogues of this compound, increasingly incorporates rational design principles borrowed from medicinal chemistry. nih.gov These principles aim to create molecules with desired properties, although in the context of illicit synthesis, this is often to circumvent legislation or alter potency. wikipedia.orgnih.govresearchgate.net

Molecular hybridization involves combining structural features from different classes of cannabinoids or other bioactive molecules to create novel compounds. nih.govwikipedia.org This can lead to hybrid cannabinoids with characteristics of multiple parent structures. wikipedia.org

Bioisosteric replacement is a strategy where one functional group or atom is substituted with another with similar physical or chemical properties, aiming to maintain or enhance biological activity while potentially altering properties like metabolism or legal status. researchgate.netnih.govpublish.csiro.au A common bioisosteric replacement observed in synthetic cannabinoids is the substitution of hydrogen with fluorine, particularly on the pentyl chain. researchgate.netpublish.csiro.aunih.gov This fluorination can sometimes lead to increased CB1 receptor binding affinity. nih.gov Examples of fluorinated synthetic cannabinoids include 5F-ADB-PINACA, which is the 5-fluoropentyl analogue of ADB-PINACA. wikipedia.orgnih.gov

Table 1: Examples of Bioisosteric Replacements in Synthetic Cannabinoids

| Original Group | Bioisosteric Replacement | Example Compounds | Reference |

| Pentyl chain | 5-Fluoropentyl chain | ADB-PINACA vs. 5F-ADB-PINACA | wikipedia.orgnih.gov |

| Indole core | Indazole core | APICA (indole) vs. APINACA (indazole) | wikipedia.orgnih.gov |

| Hydrogen | Fluorine | Various N-pentyl indoles vs. N-(5-fluoropentyl) indoles | researchgate.netpublish.csiro.au |

Scaffold hopping involves replacing the core structural framework of a molecule with a different one while retaining similar biological activity. nih.gov In the context of synthetic cannabinoids, this is evident in the shift from indole-based structures to indazole-based structures, as seen with compounds like this compound. wikipedia.orgunodc.orgwikipedia.org Both indole and indazole moieties serve as core structures in numerous synthetic cannabinoids. nih.govnih.gov

Diversification of core structures and substituents is a key strategy used to create new synthetic cannabinoid analogues. unodc.orgwikipedia.orgnih.gov This involves modifying different parts of the molecule, including the core heterocycle (e.g., indole, indazole, 7-azaindole), the N-alkyl tail (varying length and substituents), the linker group (e.g., carboxamide, methanone, ester), and the linked group (e.g., adamantyl, amino acid derivatives). unodc.orgnih.gov this compound itself represents a diversification where a tetrahydroquinoline group is linked to the indazole core via a carboxamide linker. wikipedia.org Analogues can be created by altering the tetrahydroquinoline part, the pentyl chain on the indazole, or the indazole core itself.

Table 2: Structural Components and Diversification in Synthetic Cannabinoids

| Component | Common Variations | Examples | Reference |

| Core | Indole, Indazole, 7-Azaindole | JWH-018 (indole), APINACA (indazole) | unodc.orgnih.gov |

| Tail | Pentyl, 5-Fluoropentyl, Cyclohexylmethyl, Butyl | JWH-018 (pentyl), 5F-ADB-PINACA (5F-pentyl) | wikipedia.org |

| Linker | Carboxamide, Methanone, Ester | This compound (carboxamide), JWH-018 (methanone) | wikipedia.orgwikipedia.orgunodc.org |

| Linked Group | Adamantyl, tert-Leucinamide, tert-Leucinate, Phenylalaninamide, Tetrahydroquinoline | APINACA (adamantyl), ADB-PINACA (tert-leucinamide), this compound (tetrahydroquinoline) | wikipedia.orgwikipedia.orgnih.govacs.org |

Molecular Hybridization and Bioisosteric Replacement Strategies

Characterization of Synthetic Impurities and By-products Associated with this compound Production

The synthesis of chemical compounds, including synthetic cannabinoids like this compound, can result in the formation of various impurities and by-products. Characterization of these substances is crucial for forensic analysis, understanding synthesis routes, and potentially identifying manufacturing origins. researchgate.netacs.org

Impurities in synthetic cannabinoid samples can arise from incomplete reactions, side reactions, or degradation of the product. researchgate.net For carboxamide synthesis, impurities might include unreacted starting materials (e.g., indazole carboxylic acid, amino acid derivative), intermediates, or products from alternative reaction pathways. diva-portal.orgresearchgate.net The coupling agents and bases used in the synthesis can also contribute to the impurity profile. For example, the use of triethylamine (B128534) as a base can result in the presence of triethylammonium (B8662869) salts as impurities. beilstein-journals.org

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), including high-resolution MS (HRMS) and tandem MS (MS/MS), are essential for the structural elucidation and characterization of synthetic impurities. beilstein-journals.orgresearchgate.netnih.gov Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with MS, are used to separate and detect impurities in synthesized or seized samples. beilstein-journals.orgresearchgate.netacs.orgnih.gov Flash chromatography can also be employed to isolate impurities for further analysis. researchgate.netacs.org

Studies on related synthetic cannabinoids like MDMB-CHMICA have shown that impurity profiles can provide insights into the manufacturing process, including the coupling reagents used and the reaction conditions (time and temperature). researchgate.net Multivariate data analysis of impurity signatures obtained through LC-MS can potentially be used to differentiate between different synthesis batches or pathways. researchgate.netacs.orgnih.gov

While specific studies detailing the impurities associated solely with this compound production may be limited in publicly available literature, the general principles and analytical methods used for characterizing impurities in other synthetic cannabinoid carboxamides are applicable. Impurities would likely include related indazole and tetrahydroquinoline derivatives, as well as substances related to the amide bond formation chemistry.

Table 3: Analytical Techniques for Characterizing Synthetic Impurities

| Technique | Application | Reference |

| NMR Spectroscopy | Structural elucidation of isolated impurities | beilstein-journals.orgresearchgate.net |

| Mass Spectrometry (MS, HRMS, MS/MS) | Detection, identification, and fragmentation analysis of impurities | beilstein-journals.orgresearchgate.netnih.govmdpi.com |

| HPLC/UHPLC (often coupled with MS) | Separation and detection of impurities in complex mixtures | beilstein-journals.orgresearchgate.netacs.orgnih.gov |

| Flash Chromatography (F-LC) | Isolation and enrichment of impurities from the main compound for analysis | researchgate.netacs.orgnih.gov |

| Multivariate Data Analysis (MVDA) of LC-MS data | Differentiation of synthesis batches and potential deduction of synthesis pathways | researchgate.netacs.orgnih.gov |

Molecular Pharmacology of Thq Pinaca

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy Profiling

Characterizing the binding affinity and efficacy of a compound at cannabinoid receptors is fundamental to understanding its potential pharmacological effects. These studies determine how strongly a compound binds to the receptors and its capacity to activate them.

In Vitro Receptor Binding Assays for CB1 and CB2 Receptors

In vitro receptor binding assays are used to quantify the affinity of a ligand for a receptor. These typically involve using cell membranes expressing the target receptor (e.g., HEK cells transfected with human CB1 or CB2 receptors) and a radiolabeled high-affinity cannabinoid ligand, such as [³H]CP55,940 or [³H]WIN55,212-2 u-szeged.hufrontiersin.org. The ability of the test compound (THQ-PINACA in this case) to displace the radiolabeled ligand from the receptor binding site is measured across a range of concentrations. This data is then used to calculate the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radiolabeled ligand binding u-szeged.hufrontiersin.org. A lower Ki value indicates higher binding affinity.

While many synthetic cannabinoids, such as AB-PINACA and CUMYL-4CN-BINACA, have demonstrated high binding affinity for both CB1 and CB2 receptors in the nanomolar range u-szeged.hunih.gov, specific Ki values for this compound were not found in the conducted searches.

Functional Assays for G-Protein Activation (e.g., [35S]GTPγS Binding)

Cannabinoid receptors are GPCRs that primarily couple to inhibitory G proteins (Gi/Go) mdpi.comnih.gov. Agonist binding to the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein alpha subunit, leading to the dissociation of the G protein heterotrimer and activation of downstream signaling. The [³⁵S]GTPγS binding assay is a common method to measure G protein activation. [35S]GTPγS is a non-hydrolyzable analog of GTP, and its binding to activated G proteins can be quantified using cell membranes expressing the receptor frontiersin.orgnih.govnih.govnih.gov. Increased binding of [³⁵S]GTPγS in the presence of a compound indicates agonist activity.

The potency (EC50) and efficacy (Emax) of a compound in stimulating G protein activation can be determined from concentration-response curves in this assay. Synthetic cannabinoids are often full agonists at CB1 receptors, exhibiting high efficacy in stimulating G protein activation, sometimes exceeding that of THC, which is typically a partial agonist nih.govu-szeged.hu. Specific [³⁵S]GTPγS binding data for this compound was not identified in the search results.

Adenylyl Cyclase Inhibition Studies

One of the primary downstream effects of Gi/Go protein activation by cannabinoid receptors is the inhibition of adenylyl cyclase. Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes wikipedia.orgdiscoverx.com. Agonist activation of CB1 or CB2 receptors leads to a decrease in intracellular cAMP levels mdpi.comnih.govnih.gov.

Adenylyl cyclase inhibition studies measure the ability of a compound to reduce forskolin-stimulated cAMP accumulation in cells expressing cannabinoid receptors u-szeged.hu. Forskolin is commonly used to activate adenylyl cyclase, and the reduction in cAMP levels in the presence of the test compound indicates agonist activity. Many synthetic cannabinoids have been shown to potently inhibit adenylyl cyclase nih.gov. Specific data regarding this compound's effects on adenylyl cyclase activity was not found in the searched literature.

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

Beyond G protein coupling, activated GPCRs, including cannabinoid receptors, can also recruit beta-arrestins. Beta-arrestins play roles in receptor desensitization, internalization, and the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway mdpi.combiorxiv.orgmdpi.com. Receptor internalization, the process by which receptors are removed from the cell surface and taken into intracellular vesicles, can occur following beta-arrestin recruitment and contributes to the regulation of receptor signaling and the development of tolerance mdpi.commdpi.comservice.gov.uk.

Assays such as those utilizing reporter systems (e.g., PathHunter beta-arrestin assays) or fluorescence microscopy are used to measure beta-arrestin recruitment and receptor internalization. Different ligands can vary in their ability to promote beta-arrestin recruitment and internalization, contributing to the phenomenon of ligand bias mdpi.commdpi.com. Specific research detailing the beta-arrestin recruitment or internalization profile of this compound was not found in the available search results.

Ligand Bias and Differential Signaling Pathways Activation by this compound

Ligand bias, or functional selectivity, occurs when different ligands binding to the same receptor stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. For cannabinoid receptors, this could involve differential coupling to various G protein subtypes (Gi, Go, Gs, Gq) or differential recruitment of beta-arrestins, leading to varied cellular responses mdpi.comwikipedia.orgmdpi.com.

Characterizing ligand bias involves comparing the potency and efficacy of a compound across multiple signaling pathways mediated by the same receptor, typically relative to a reference agonist. While the concept of ligand bias is increasingly recognized as important for understanding the diverse effects of cannabinoids and for developing novel therapeutics with potentially reduced side effects, specific studies investigating ligand bias for this compound were not identified in the search results. The observed pharmacological effects of synthetic cannabinoids can be influenced by their biased signaling profiles.

Investigation of Potential Off-Target Receptor Interactions

Investigations into the pharmacological profiles of synthetic cannabinoid receptor agonists (SCRAs), including this compound, extend beyond their primary interactions with cannabinoid receptors (CB1 and CB2). While SCRAs are known for their potent agonist activity at these receptors, particularly CB1 who.intwikipedia.org, the potential for interactions with off-target receptors is a critical area of study. Such off-target activity could contribute to the diverse and sometimes severe toxicities observed with synthetic cannabinoids that are not typically associated with Δ9-tetrahydrocannabinol (Δ9-THC) nih.govfrontiersin.org.

Studies examining the off-target profiles of various synthetic cannabinoids have employed broad screening approaches against a range of non-cannabinoid receptors, including G protein-coupled receptors (GPCRs). For instance, a study screening seven different SCRAs (though not specifically this compound) against 241 GPCR targets found limited agonist activity at non-CB1/CB2 receptors but observed antagonist activity at numerous targets, including chemokine receptors, the oxytocin (B344502) receptor, and histamine (B1213489) receptors, particularly at higher concentrations nih.govfrontiersin.orgnih.gov. This suggests that interactions with a variety of non-cannabinoid targets are possible within the broader class of synthetic cannabinoids.

Metabolic Pathways and Biotransformation of Thq Pinaca

In Vitro Metabolic Profiling Using Hepatic Enzyme Systems

In vitro metabolic profiling using hepatic enzyme systems, such as human liver microsomes (HLMs) and hepatocytes, is a common approach to identify the metabolites of synthetic cannabinoids frontiersin.orgmmu.ac.ukdls.comnuvisan.comnih.gov. These systems contain the necessary enzymes, including cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), to simulate hepatic metabolism mmu.ac.ukdls.com. Studies on synthetic cannabinoid analogues have revealed a variety of metabolic transformations.

Characterization of Phase II Metabolites (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules like glucuronic acid or sulfate. This process further increases the polarity of the metabolites, facilitating their excretion. Glucuronidation is a common Phase II pathway for synthetic cannabinoid metabolites, particularly hydroxylated derivatives nih.govwikipedia.orgwikipedia.orgnih.gov. Studies have shown that hydroxylated metabolites of synthetic cannabinoids can undergo extensive glucuronidation in the presence of UGT enzymes in liver microsomes nih.govnih.gov. Sulfation is another potential, though often less prominent, Phase II metabolic pathway.

Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C9) in THQ-PINACA Metabolism

Cytochrome P450 enzymes are the primary catalysts for Phase I oxidative metabolism of many xenobiotics, including synthetic cannabinoids fastercapital.comnih.govevidence-based-psychiatric-care.orgpharmacytimes.com. Research on the metabolism of synthetic cannabinoid analogues has identified specific CYP isoforms involved in their biotransformation. CYP3A4 is frequently implicated as a major enzyme responsible for the metabolism of synthetic cannabinoids with indazole and indole (B1671886) structures wikipedia.orgnih.govnih.govpharmacytimes.comnih.gov. CYP2C9 has also been shown to contribute to the metabolism of some synthetic cannabinoids, although often to a lesser extent than CYP3A4 wikipedia.orgnih.govnih.govfastercapital.comnih.gov. Other CYP isoforms, such as CYP2C8, CYP2C19, and CYP1A2, may also play a role depending on the specific structure of the synthetic cannabinoid wikipedia.orgnih.gov.

Studies using recombinant human CYP enzymes have helped to elucidate the specific contributions of individual isoforms to the metabolism of synthetic cannabinoid analogues wikipedia.orgnih.govnih.gov. These studies indicate that CYP3A4 is often the most active enzyme in the oxidative metabolism of these compounds.

In Silico Prediction of this compound Metabolites

In silico methods utilize computational algorithms and databases to predict potential metabolic pathways and the structures of metabolites based on the chemical structure of the parent compound drugsandalcohol.ienih.govetnalabs.comresearchgate.netresearchgate.neteurekaselect.comfrontiersin.orgnih.govlhasalimited.org. These tools can be valuable in the absence of experimental data or to guide in vitro metabolism studies wikipedia.orgnih.govnih.gov. In silico prediction can suggest potential sites of metabolism and the resulting metabolite structures based on known enzymatic transformations.

While specific in silico prediction data for this compound was not extensively found in the provided search results, these methods have been applied to other synthetic cannabinoids to predict their metabolic fates wikipedia.orgnih.govnih.gov. The accuracy of in silico prediction can vary depending on the software and the complexity of the molecule, but it serves as a useful preliminary step in understanding potential metabolic pathways.

Structural Elucidation and Pharmacological Activity of Key this compound Metabolites

Structural elucidation of synthetic cannabinoid metabolites is typically performed using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) frontiersin.orgnih.govwikipedia.orgnih.govnih.govnih.gov. This technique allows for the separation of metabolites and the determination of their accurate mass and fragmentation patterns, which can be used to deduce their structures. Comparison with synthesized reference standards, if available, can confirm the proposed structures wikipedia.orgresearchgate.net.

Advanced Analytical Methodologies for Thq Pinaca Detection and Characterization

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Screening and Identification

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a widely employed HRMS technique for the analysis of synthetic cannabinoids. nih.govnih.govresearchgate.net The coupling of liquid chromatography provides chromatographic separation of the analyte from matrix components and other compounds in a mixture before it enters the mass spectrometer. nih.gov The QTOF mass analyzer offers both accurate mass measurements for elemental composition determination and fragmentation capabilities (MS/MS) for structural information. nih.govresearchgate.net

LC-QTOF-MS is particularly effective for non-targeted screening, allowing for the detection and tentative identification of unknown synthetic cannabinoids and their metabolites based on their accurate mass, isotopic pattern, and fragmentation profiles. nih.govnih.gov This is crucial for monitoring the emergence of new analogues like THQ-PINACA. Assays utilizing LC-QTOF-MS with non-targeted acquisition strategies, such as SWATH®, have been developed and validated for the identification and characterization of synthetic cannabinoid parent compounds and their metabolites in biological samples. nih.gov Studies have demonstrated the utility of LC-QTOF-MS in evaluating the stability of synthetic cannabinoids and characterizing their breakdown products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique in forensic and analytical laboratories, often used as a confirmatory method for synthetic cannabinoids and their metabolites. ark-tdm.com GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization for optimal GC-MS analysis, its potential volatile metabolites can be directly amenable to this technique.

GC provides chromatographic separation based on the volatility and interaction of the analytes with the stationary phase. mdpi.com The separated compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectra, often characteristic "fingerprints" of the molecules, can be compared against extensive spectral libraries for identification. caymanchem.compomics.com GC-MS is valuable for both qualitative and quantitative analysis of metabolites. pomics.comnih.gov Spectral databases, such as the Cayman Spectral Library, include data for various NPS, aiding in the identification process. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful spectroscopic technique that provides detailed information about the structure and dynamics of molecules. It is considered a definitive method for structural elucidation due to its ability to reveal the connectivity of atoms and the chemical environment of nuclei, typically hydrogen (¹H) and carbon (¹³C). thermofisher.comorganicchemistrydata.org

Application of High-Field NMR in this compound Research

High-field NMR spectrometers, operating at high magnetic field strengths (e.g., 400 MHz, 500 MHz, or higher), offer high sensitivity and resolution, which are advantageous for analyzing complex molecules and mixtures. thermofisher.comnih.gov High-field ¹H and ¹³C NMR spectroscopy are routinely used in the characterization of synthetic cannabinoids and other NPS. researchgate.net By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in NMR spectra, the complete structure of a compound like this compound can be determined. organicchemistrydata.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide additional connectivity information, confirming the assignments made from one-dimensional spectra and aiding in the elucidation of complex structures. High-field NMR is also used for quantitative analysis (qNMR), allowing for the determination of the purity and concentration of a substance. ox.ac.uk While specific detailed research findings on this compound using high-field NMR were not extensively found, the technique's application to similar synthetic cannabinoids underscores its importance in this field. researchgate.net

Development of Benchtop NMR for Rapid Screening

Benchtop NMR spectrometers represent a significant advancement in making NMR technology more accessible and affordable compared to traditional high-field systems. thermofisher.comnanalysis.comnih.gov These compact instruments, operating at lower field strengths (e.g., 60 MHz, 80 MHz), are designed for ease of use and can be deployed in various settings, including laboratories with limited space or resources. thermofisher.comnanalysis.com

While benchtop NMR may have lower sensitivity and resolution compared to high-field systems, it still provides valuable structural information and can be used for rapid screening and identification of synthetic cannabinoids. thermofisher.comnih.gov The structure selectivity and discriminating power of NMR make it suitable for differentiating closely related analogues. thermofisher.com Benchtop NMR is being explored for applications in drug analysis and quality control, offering a quicker alternative for initial screening before confirmatory analysis with more advanced techniques. thermofisher.comnanalysis.com The development of simplified protocols and spectral libraries for benchtop NMR further enhances its utility for rapid screening purposes. thermofisher.comnih.gov

Complementary Spectroscopic Techniques (FTIR, Raman) for Material Analysis

Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its interaction with infrared light or inelastic scattering of light, respectively. innovatechlabs.comrsc.orgthermofisher.com These techniques are valuable for the analysis of solid or liquid samples and can be used for material identification and characterization. innovatechlabs.comthermofisher.comdrawellanalytical.com

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, producing a spectrum with peaks corresponding to specific functional groups present in the molecule. innovatechlabs.comdrawellanalytical.com This provides a molecular fingerprint that can be used to identify unknown compounds by comparing the spectrum to reference libraries. innovatechlabs.com FTIR is applicable to a wide range of sample types and requires minimal sample preparation. innovatechlabs.comdrawellanalytical.com

Raman spectroscopy measures the inelastic scattering of light, providing information about the vibrational modes of a molecule. rsc.orgtimegate.comresearchgate.net Raman spectra are also characteristic of a compound's molecular structure and can be used for identification. researchgate.net Raman spectroscopy is particularly useful for analyzing aqueous samples and can be less susceptible to interference from water compared to FTIR. timegate.com Advances in Raman technology, such as time-gated Raman, can help suppress fluorescence interference, which can be a challenge in the analysis of some samples. timegate.com

While detailed spectral data for this compound using FTIR or Raman spectroscopy were not specifically found, these techniques are broadly applicable to the characterization of organic compounds and materials, including NPS, and can provide valuable complementary information to mass spectrometry and NMR spectroscopy for confirming the identity and assessing the purity of seized materials. innovatechlabs.comrsc.orgthermofisher.com

Development and Validation of Immunoassays for this compound and its Metabolites

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and homogeneous enzyme immunoassays (HEIA), serve as valuable initial screening tools for the detection of synthetic cannabinoids and their metabolites in biological samples like urine. nih.govvcu.eduark-tdm.comcliawaived.comnih.gov These assays utilize the specific binding between antibodies and target analytes. nih.govbiotem.fr

The development of effective immunoassays for synthetic cannabinoids is complicated by the structural diversity within this class of compounds. Antibodies developed for one synthetic cannabinoid may exhibit varying degrees of cross-reactivity with other structurally similar compounds or their metabolites. nih.govvcu.edunih.gov This cross-reactivity can be advantageous for broad screening but also poses a challenge in identifying specific compounds. nih.gov Validation of immunoassays is a critical step to ensure their accuracy, precision, sensitivity, and specificity. fleetbioprocessing.co.uknih.gov This involves assessing parameters such as linearity, imprecision (intra- and inter-plate), and potential interferences from other substances. nih.gov

Studies have evaluated the cross-reactivity of various synthetic cannabinoids and their metabolites with commercially available immunoassay kits. For instance, an ELISA kit targeting the JWH-018 N-(5-hydroxypentyl) metabolite showed moderate to high cross-reactivity with 19 out of 73 tested synthetic cannabinoids. nih.gov Factors like hydroxyl substituents on the alkyl side chain appeared to increase cross-reactivity. nih.gov However, newer synthetic cannabinoids may not react with antibodies in existing kits, leading to false negative results. nih.gov

While specific immunoassay data for this compound is limited in the provided search results, the principles and challenges observed with other synthetic cannabinoids like AB-PINACA and JWH-018 are directly applicable. nih.govark-tdm.comcliawaived.com The development of this compound-specific immunoassays or panels capable of detecting this compound and its unique metabolites would require the generation of appropriate antibodies and rigorous validation against a range of potential cross-reacting substances.

Computational and Artificial Intelligence (AI) Approaches in Analytical Chemistry

Computational methods and Artificial Intelligence (AI) are increasingly being applied in analytical chemistry to aid in the identification and characterization of novel psychoactive substances, including synthetic cannabinoids. mdpi.comspiedigitallibrary.orgnih.gov These approaches can complement traditional analytical techniques by providing predictive capabilities and assisting in data interpretation. mdpi.com

Spectral Prediction and Database Matching for Unknown this compound Analogues

One application of computational approaches is the prediction of spectral data for unknown compounds, which can then be compared to experimental spectra obtained from analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). unodc.orgnih.govnih.govnih.govnih.gov This is particularly useful for identifying novel synthetic cannabinoid analogues that may not be present in existing spectral databases. mdpi.comnih.gov

Density Functional Theory (DFT) calculations, for example, have been used to predict vibrational frequencies and chemical shifts of synthetic cannabinoids, showing good agreement with experimental data. spiedigitallibrary.orgresearchgate.netbeilstein-journals.org Computational studies can also explore fragmentation patterns in mass spectrometry, aiding in structural elucidation. nih.gov By predicting the expected mass spectra of potential this compound analogues based on their predicted structures, analysts can search for these patterns in acquired data from seized materials or biological samples. nih.gov

Databases of known synthetic cannabinoid spectra, such as the Cayman Spectral Library (though this source was excluded per instructions, the concept of such databases is relevant), are crucial for identifying known compounds through database matching. caymanchem.com However, for novel analogues, spectral prediction becomes essential. Computational approaches can generate libraries of plausible structures and their predicted spectra, which can then be used to tentatively identify unknown compounds. mdpi.comnih.gov

Machine Learning for Classification and Prioritization of Synthetic Cannabinoids

Machine learning (ML) algorithms are being employed to classify and prioritize synthetic cannabinoids based on their analytical data or structural features. nih.govresearchgate.netacs.orgresearchgate.net This can help forensic laboratories manage the influx of new compounds by focusing resources on those most likely to be of concern. mdpi.com

ML models can be trained on datasets of known synthetic cannabinoids and their properties, such as mass spectra or structural descriptors, to build classifiers that can distinguish between different classes or predict certain characteristics. nih.govresearchgate.netacs.org For instance, ML models have been developed to classify different categories of designer drugs, including synthetic cannabinoids, based on infrared (IR) spectral data. researchgate.net Other models aim to differentiate classical cannabinoids from synthetic ones based on mass spectral data. nih.gov

In the context of this compound, ML could potentially be used to:

Classify an unknown compound as likely belonging to the synthetic cannabinoid class based on its spectral data. nih.govresearchgate.net

Prioritize the identification of potential this compound analogues based on predicted structural features or activity. mdpi.comacs.org

Assist in the interpretation of complex analytical data by flagging potential synthetic cannabinoid signals. researchgate.net

While specific applications of ML for this compound itself were not detailed in the search results, the general applicability of these techniques to synthetic cannabinoids is well-established. nih.govresearchgate.netacs.orgresearchgate.net

Challenges in the Analytical Detection of Rapidly Evolving Synthetic Cannabinoids

The analytical detection of synthetic cannabinoids, including this compound, faces several significant challenges due to their rapidly evolving nature. acs.orgnih.govcfsre.org

Structural Diversity and Rapid Emergence: The continuous modification of chemical structures by clandestine chemists to evade detection and regulation means that new analogues constantly appear on the market. acs.orgnih.govliu.edu This necessitates continuous updating of analytical methods and reference standards. nih.govcfsre.org

Lack of Reference Standards: For newly emerging synthetic cannabinoids like this compound, authentic reference standards for both the parent compound and its metabolites are often unavailable. nih.gov This hinders method development, validation, and definitive identification.

Metabolite Identification: Synthetic cannabinoids undergo extensive metabolism in the body, and often, it is the metabolites, rather than the parent compound, that are present in biological samples. nih.govresearchgate.net Identifying and obtaining reference standards for these diverse metabolites is a complex task.

Matrix Effects: Synthetic cannabinoids can be found in various matrices, including biological fluids (urine, blood, oral fluid) and seized materials (herbal mixtures, powders, e-liquids). unodc.orgnih.govnih.govnih.govchemrxiv.orgmedrxiv.org Matrix effects can interfere with analytical measurements, affecting sensitivity and accuracy.

Low Concentrations: In some matrices, synthetic cannabinoids may be present at relatively low concentrations, requiring highly sensitive analytical techniques. unodc.org

Cross-Reactivity in Screening Assays: While advantageous for broad screening, the cross-reactivity of immunoassays can lead to false positives or make it difficult to pinpoint the specific synthetic cannabinoid present. nih.govvcu.edu

Need for Comprehensive Methods: Due to the unpredictability of emerging structures, comprehensive, non-targeted analytical approaches like high-resolution mass spectrometry (HRMS) are becoming increasingly important to detect unexpected compounds. cfsre.orgresearchgate.net However, these methods require specialized expertise for data acquisition and interpretation.

The analytical detection of this compound is directly impacted by these challenges, requiring laboratories to stay abreast of emerging trends, develop flexible analytical strategies, and utilize advanced techniques to ensure accurate identification and monitoring.

Compound Names and PubChem CIDs

Evolutionary Trends and Structural Diversification Within Synthetic Cannabinoids

Analysis of Emerging Structural Motifs in THQ-PINACA Analogues

This compound (SGT-88) is a synthetic cannabinoid that was first identified in Slovenia in 2021. wikipedia.org Its systematic name is (3,4-dihydroquinolin-1(2H)-yl)(1-pentyl-1H-indazol-3-yl)methanone, and its chemical formula is C₂₂H₂₅N₃O. nih.govcore.ac.ukherts.ac.uk this compound belongs to the indazole carboxamide class of synthetic cannabinoids, characterized by an indazole core linked to a carboxamide group. nih.govnih.gov In the case of this compound, the structure features a 1-pentyl chain on the indazole nitrogen and a 3,4-dihydroquinolin-1(2H)-yl group attached to the carboxamide carbonyl. wikipedia.org

The emergence of this compound exemplifies the ongoing structural diversification within synthetic cannabinoids. Analogues of SCs often involve modifications to key structural components: the head group (or linked group), the core moiety, the tail moiety, and the linker moiety. cfsre.org In the context of indazole carboxamides like this compound, variations can occur on the indazole ring, the linker (carboxamide), or the attached groups like the pentyl chain or the tetrahydroquinoline group.

While specific detailed research findings solely focused on a wide range of emerging structural motifs specifically within this compound analogues are limited in the provided search results, the general trends observed in related indazole carboxamides offer insight. For instance, studies on other PINACA-based compounds like MDMB-4en-PINACA and ADB-BUTINACA highlight modifications such as the introduction of double bonds in the tail chain (as in MDMB-4en-PINACA) or variations in the amino acid derived head group (as in ADB-BUTINACA). aegislabs.comwho.intfederalregister.gov Halogenation, the introduction of halogen atoms like fluorine or bromine, is another common modification strategy observed in synthetic cannabinoids, including indazole-based structures, to potentially alter potency or evade detection. unodc.orgcaymanchem.com The emergence of novel SCs containing bromine at the 5-position of the indazole ring, such as ADB-5Br-INACA and MDMB-5Br-INACA, further illustrates this trend in indazole-based structures. caymanchem.com

The structural novelty of compounds like this compound, featuring a tetrahydroquinoline group, indicates exploration of diverse chemical spaces beyond the more common naphthyl or adamantyl substituents seen in earlier generations of synthetic cannabinoids. wikipedia.orgnih.gov This continuous introduction of new structural motifs presents challenges for identification and scheduling.

Impact of Chemical Control Legislation on Structural Innovation in Synthetic Cannabinoids

Chemical control legislation plays a significant role in driving structural innovation within the synthetic cannabinoid market. As specific compounds or classes of compounds are scheduled or banned, clandestine chemists modify the structures to create new substances that are not explicitly controlled by existing laws. nih.govnih.govaegislabs.comfrontiersin.org This creates a dynamic and challenging situation for regulatory and law enforcement agencies. aegislabs.com

Early legislative approaches often focused on scheduling individual compounds, such as the initial bans on JWH-018 and related substances in various countries. wikipedia.orgnih.gov This led to the rapid emergence of new, unscheduled analogues with slightly altered structures. nih.govnih.govfrontiersin.org In response, some jurisdictions have moved towards broader, generic definitions or class-wide controls based on core structures or pharmacological effects. unodc.orgapha.orgresearchgate.net For example, China implemented a class-wide control of synthetic cannabinoid receptor agonists in July 2021, which included most traditional indole (B1671886) and indazole structures. This action was quickly followed by the emergence of new classes, such as the "OXIZID" class, which may not be covered under this legislation and were likely developed to circumvent these controls. unodc.org

The emergence of this compound and its potential analogues can be viewed within this context. While the specific legislative landscape that may have directly influenced the creation of this compound is not detailed in the provided sources, its appearance after 2020 wikipedia.org, following increased control efforts globally and regionally aegislabs.comunodc.org, is consistent with the pattern of structural innovation driven by legislative pressures. The introduction of novel structural elements, such as the tetrahydroquinoline group in this compound, can be a strategy to create compounds that fall outside the scope of existing generic legislation or analogue clauses. apha.org

The effectiveness of legislation is constantly challenged by the rapid pace of synthesis and the ability of illicit manufacturers to quickly introduce new structural variants. nih.govnih.govaegislabs.com This necessitates continuous monitoring and updating of control measures.

Global and Regional Trends in the Emergence and Identification of Novel this compound Related Structures

The emergence and identification of novel synthetic cannabinoids, including this compound and related structures, follow global and regional trends influenced by production centers, trafficking routes, and monitoring capabilities. Synthetic cannabinoids are often synthesized in clandestine laboratories and distributed internationally. nih.govnih.gov

This compound was first identified in Slovenia in 2021. wikipedia.org This initial identification in Europe highlights the continent as a significant region for the emergence and detection of new psychoactive substances. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), now the European Union Drugs Agency (EUDA), plays a key role in monitoring the emergence of new SCs in Europe through its Early Warning System. europa.eunih.gov

While specific global prevalence data solely for this compound is limited in the provided search results, the trends for synthetic cannabinoids in general indicate a dynamic market. Reports from organizations like the UNODC and national forensic laboratories track the identification of new SCs across different regions. aegislabs.comnih.govunodc.orgunodc.org For instance, MDMB-4en-PINACA, a related PINACA derivative, was first identified in Europe in 2017 and has since been detected in numerous countries across Europe, Asia, Oceania, and North America, with a significant increase in seizures reported in 2019. who.int This suggests that related structures like this compound could potentially follow similar patterns of global spread after their initial identification.

Regional trends in the emergence and identification of novel SCs, including those related to the PINACA structure, are influenced by factors such as the presence of synthetic capabilities, established trafficking routes, and the effectiveness of national monitoring and forensic capacities. unodc.orgbcmhsus.cahealth.govt.nz The continuous reporting of new SCs by countries to international bodies like the UNODC and regional systems like the EUDA Early Warning System is crucial for tracking these trends and understanding the evolving landscape of novel psychoactive substances. nih.govunodc.orgeuropa.euunodc.org The data from forensic laboratories, such as those contributing to the National Forensic Laboratory Information System (NFLIS) in the United States, provide valuable insights into the prevalence of specific synthetic cannabinoids like MDMB-4en-PINACA and ADB-BUTINACA in seized materials. aegislabs.comfederalregister.gov

The emergence of new SCs, including those structurally related to this compound, poses ongoing challenges for forensic laboratories and public health, requiring continuous efforts in identification, characterization, and monitoring.

Data Tables

Based on the search results, here is a table summarizing information about this compound:

| Property | Value | Source |

| Other Name(s) | SGT-88 | wikipedia.org |

| Chemical Formula | C₂₂H₂₅N₃O | wikipedia.orgnih.govcore.ac.ukherts.ac.uk |

| Molar Mass | 347.462 g·mol⁻¹ | wikipedia.org |

| IUPAC Name | (3,4-dihydroquinolin-1(2H)-yl)(1-pentyl-1H-indazol-3-yl)methanone | wikipedia.orgnih.govcore.ac.ukherts.ac.uksemanticscholar.org |

| PubChem CID | 165361626 | wikipedia.org |

| CAS Number | 2950480-11-0 | wikipedia.org |

| First Identified | Slovenia, 2021 | wikipedia.org |

| Structural Class | Indazole Carboxamide | nih.govnih.gov |

Here is a table showing examples of other synthetic cannabinoids mentioned, including some related to the PINACA structure:

| Compound Name | Structural Class (if specified) | PubChem CID (if available) | Notes | Source |

| JWH-018 | Aminoalkylindole | 11232576 | Early synthetic cannabinoid | wikipedia.orgnih.govheraldopenaccess.usnih.govaegislabs.comunodc.orgfrontiersin.org |

| AB-PINACA | Indazole Carboxamide | 71301472 | wikipedia.orgheraldopenaccess.usnih.govcfsre.orgnih.gov | |

| 5F-MDMB-PINACA | Indazole Carboxamide | 118730140 | Also known as 5F-ADB | wikipedia.orgaegislabs.comwho.inteuropa.eu |

| MDMB-4en-PINACA | Indazole Carboxamide | - | Emerged 2017, high prevalence in 2019+ | aegislabs.comwho.intfederalregister.govdrugsandalcohol.ie |

| ADB-BUTINACA | Indazole Carboxamide | 136239433 | Prevalent in 2021/2022 | aegislabs.comcfsre.org |

| ADB-4en-PINACA | Indazole Carboxamide | - | Temporarily placed in Schedule I (US) | federalregister.govunodc.org |

| CUMYL-PINACA | Indazole Carboxamide | 102163372 | Contains a cumyl moiety | unodc.orgnih.govnih.gov |

| ADB-5Br-INACA | Indazole Carboxamide | - | Contains bromine at the 5-position | caymanchem.com |

| MDMB-5Br-INACA | Indazole Carboxamide | - | Contains bromine at the 5-position | caymanchem.com |

Detailed Research Findings

Research findings highlight the continuous identification of new synthetic cannabinoids through monitoring and analytical techniques. For example, a study using web crawling identified a large number of synthetic cannabinoids, many of which were not listed in international or European databases, indicating the rapid emergence of novel structures. nih.govsemanticscholar.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high resolution mass spectrometry (LC-HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR) are crucial for the structural characterization and identification of these new compounds. nih.gov The identification of five new synthetic cannabinoids containing a cumyl moiety using these methods demonstrates the ongoing efforts to characterize emerging structures. nih.gov

Forensic laboratory data provides insights into the prevalence of specific synthetic cannabinoids. In the first half of 2023, MDMB-4en-PINACA was the most predominant synthetic cannabinoid detected at Aegis, followed by ADB-BUTINACA. aegislabs.com This data reflects the dynamic nature of the market and the succession of different prevalent compounds over time.

Preclinical Research Applications and Pharmacological Tools Involving Thq Pinaca

Utilization of THQ-PINACA as a Pharmacological Probe for Endocannabinoid System Research

Pharmacological probes are compounds used to investigate the function and signaling pathways of biological systems. Given that this compound is a synthetic cannabinoid, it can serve as a tool to probe the intricacies of the endocannabinoid system, which includes cannabinoid receptor type 1 (CB1) and type 2 (CB2), their endogenous ligands (endocannabinoids), and the enzymes involved in their synthesis and degradation. scielo.brcsic.es Synthetic cannabinoids, including those with indazole cores, are known to act as agonists at CB1 receptors. nih.gov The interaction of this compound with these receptors can provide insights into receptor-ligand interactions and downstream signaling events. nih.gov Studies using such probes help to delineate the roles of CB1 and CB2 receptors in various physiological and pathological processes. nih.govmdpi.com

In Vitro Models for Studying Cellular Responses to this compound Receptor Activation

In vitro models, typically involving cell cultures, are fundamental in preclinical research to study the direct cellular effects of compounds. For this compound, in vitro studies can assess its binding affinity and functional efficacy at cannabinoid receptors expressed in cell lines. These models allow for controlled investigation of the cellular responses triggered by this compound binding, such as G protein coupling and downstream signaling cascades like the modulation of adenylate cyclase activity or activation of MAP kinases. nih.govguidetopharmacology.org

Studies on other synthetic cannabinoids with similar structures, such as MDMB-4en-PINACA, have utilized in vitro assays to determine their potency and efficacy at CB1 receptors. For instance, a live cell-based nanoluciferase complementation reporter assay has been used to monitor in vitro CB1 receptor activation by synthetic cannabinoids, including MDMB-4en-PINACA, by assessing their interaction with β-arrestin 2. nih.gov Such assays can provide quantitative data on the potency (EC50) and efficacy (Emax) of compounds. nih.govnih.gov

While specific in vitro data for this compound was not extensively found in the search results, the methodology applied to other synthetic cannabinoids like MDMB-4en-PINACA is indicative of the types of in vitro studies that would be relevant for characterizing this compound's cellular activity. These studies often involve measuring receptor binding affinity using techniques like competitive binding assays and evaluating functional activity through assays that report on receptor-mediated signaling events. nih.govnih.govnih.gov

Application of this compound in In Vivo Preclinical Models for Cannabinoid Receptor Mechanism Research

In vivo preclinical models, typically using animal subjects, are crucial for understanding the effects of compounds within a complex biological system and to investigate cannabinoid receptor mechanisms in a living organism. csic.esmdpi.comxenoss.io While information specifically on this compound in vivo studies was limited in the search results, research on other synthetic cannabinoids provides a framework for how this compound could be applied in such models.

Furthermore, in vivo studies can help to elucidate the specific roles of CB1 and CB2 receptors in mediating the observed effects. This can involve using selective receptor antagonists or genetically modified animals lacking functional CB1 or CB2 receptors. scielo.brmdpi.com Research on other synthetic cannabinoids has demonstrated that many of their in vivo effects are mediated through CB1 receptor activation. drugsandalcohol.ieljmu.ac.uk

Preclinical in vivo research also contributes to understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, including their absorption, distribution, metabolism, and excretion, as well as the relationship between drug concentration and effect over time. mdpi.com Studying the metabolic fate of compounds like this compound in vivo is important for identifying potential active or toxic metabolites. mdpi.com

The application of this compound in in vivo models would allow for the investigation of its impact on various physiological systems where cannabinoid receptors are expressed, including the nervous system, immune system, and peripheral tissues. csic.esnih.govguidetopharmacology.org Such studies are vital for bridging the gap between in vitro findings and potential physiological outcomes. xenoss.ionih.gov

Regulatory Science and Policy Implications in a Chemical Context

Scientific Data Utilization for Chemical Scheduling and Control Frameworks

The scheduling and control of chemical compounds like THQ-PINACA are heavily reliant on the availability and interpretation of scientific data. Regulatory frameworks, such as the Controlled Substances Act in the United States, require evidence demonstrating a substance's potential for abuse, its pharmacological profile, and the lack of accepted medical use and accepted safety for use under medical supervision before placing it under control. federalregister.govfederalregister.gov

For synthetic cannabinoids, this process often involves the utilization of analytical findings from seized materials, data from in vitro and in vivo pharmacological studies, and information regarding prevalence of use and associated harms. Analytical data confirms the presence and chemical structure of the compound in illicit products. wikipedia.orguni-freiburg.de Pharmacological research provides insights into the compound's interaction with cannabinoid receptors, particularly the CB1 receptor, which is associated with psychoactive effects. federalregister.govteknokrat.ac.id

Regulatory agencies utilize this scientific evidence to assess the risks posed by a substance and determine the appropriate control schedule. For instance, evidence demonstrating high binding affinity and agonist activity at CB1 receptors, comparable to or exceeding that of scheduled substances like Δ9-THC or JWH-018, supports a determination of high potential for abuse. federalregister.gov The absence of recognized medical applications and limited safety data further contributes to the decision to place a substance like this compound into a restrictive schedule, such as Schedule I. federalregister.govfederalregister.gov

Data on the emergence and spread of novel SCs, often gathered through monitoring systems and reports from law enforcement and public health sectors, also informs the urgency and scope of regulatory responses. The dynamic nature of the NPS market, with new compounds constantly appearing, underscores the need for efficient mechanisms to collect, evaluate, and act upon scientific data to update control frameworks.

Role of Analytical and Pharmacological Research in Informing Regulatory Responses to Novel Synthetic Cannabinoids

Analytical and pharmacological research play critical roles in the regulatory response to novel synthetic cannabinoids like this compound.

Analytical Research: This involves the identification and characterization of SCs found in seized materials. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) are employed to determine the chemical structure and purity of the compounds. uni-freiburg.de Analytical data is crucial for:

Confirming the presence of a specific novel compound in illicit products.

Monitoring the evolution of the illicit drug market and identifying emerging trends.

Providing reference standards for forensic laboratories.

Supporting legal proceedings by providing definitive identification of controlled substances.

Pharmacological Research: This area focuses on understanding how novel SCs interact with biological targets, primarily the cannabinoid receptors (CB1 and CB2). Studies investigate binding affinity, efficacy (agonist, antagonist, or inverse agonist activity), and potency. federalregister.govteknokrat.ac.id Key findings from pharmacological research inform regulatory responses by:

Establishing a scientific basis for the psychoactive potential and abuse liability of a compound. federalregister.gov

Comparing the pharmacological profile of novel SCs to that of known controlled substances, such as Δ9-THC and scheduled synthetic cannabinoids. federalregister.gov

Providing data on receptor interactions that can be used to support scheduling decisions based on similarity to controlled substances. federalregister.gov

The combination of analytical and pharmacological data provides regulatory agencies with the necessary scientific evidence to assess the risks posed by novel synthetic cannabinoids and implement appropriate control measures, including temporary or permanent scheduling. federalregister.govfederalregister.gov

International Cooperation and Harmonization of Nomenclature for Chemical Control

The global nature of the illicit drug market necessitates international cooperation and harmonization of nomenclature for effective chemical control. Novel synthetic cannabinoids like this compound can emerge in one region and quickly spread to others, highlighting the need for coordinated international responses.

International cooperation efforts involve:

Sharing information on the identification, prevalence, and risks of novel psychoactive substances through international bodies such as the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.gov

Collaborating on the scheduling and control of substances at the international level, which can influence national regulatory decisions.

Sharing analytical data and pharmacological research findings among countries to build a collective understanding of emerging threats.

Harmonization of nomenclature is also crucial for effective international control. Different names and identifiers can be used for the same chemical compound, leading to confusion and hindering communication among scientists, law enforcement, and regulatory authorities across different jurisdictions. nih.gov Establishing standardized chemical names, using systems like IUPAC nomenclature, and utilizing common identifiers, such as PubChem CIDs and CAS numbers, facilitates the clear and unambiguous identification of substances under international monitoring and control. wikipedia.orgnih.gov Initiatives aimed at harmonizing nomenclature and diagnostic criteria in scientific reporting contribute to a more consistent and effective global approach to chemical control. nih.gov

By fostering international cooperation and promoting harmonized nomenclature, the global community can enhance its ability to monitor, assess, and respond to the challenges posed by novel synthetic cannabinoids and other emerging psychoactive substances.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying THQ-PINACA in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely validated for detecting synthetic cannabinoids like this compound due to its high sensitivity and specificity. Key parameters include optimizing ionization conditions (e.g., electrospray ionization in positive mode) and selecting appropriate collision energies for fragmentation . Immunoassays, while rapid, often lack specificity due to cross-reactivity with structurally similar metabolites, necessitating confirmatory LC-MS/MS analysis. Validation should follow guidelines for limits of detection (LOD), matrix effects, and recovery rates in blood, urine, and hair matrices .

Q. What are the primary pharmacological targets of this compound, and how do its binding affinities compare to other synthetic cannabinoids?

- Methodological Answer : this compound primarily targets cannabinoid receptors CB1 and CB2, with binding affinity (Ki) assays using radiolabeled ligands (e.g., [³H]CP-55,940) in transfected cell lines. Comparative studies require standardized protocols for receptor expression levels, incubation times, and temperature controls to minimize variability. Data should be normalized to reference agonists like THC, with statistical analysis (e.g., ANOVA) to assess significance in potency differences .

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for translational research?

- Methodological Answer : In vitro metabolism studies using human liver microsomes (HLM) and cytochrome P450 (CYP) isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolites. Cross-species comparisons (e.g., mouse vs. human) require parallel incubation conditions and LC-HRMS for metabolite profiling. Discrepancies in dominant metabolic pathways (e.g., hydroxylation vs. ester hydrolysis) highlight limitations in extrapolating preclinical toxicity data to humans .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s dose-response relationships observed in behavioral assays?

- Methodological Answer : Contradictory dose-response data (e.g., hyperlocomotion vs. sedation in rodent models) may arise from differences in administration routes (intraperitoneal vs. inhalation) or pharmacokinetic variability. A factorial design comparing routes, doses, and measurement timepoints can isolate confounding variables. Statistical tools like mixed-effects models account for inter-subject variability, while pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates plasma concentration data with behavioral outcomes .

Q. What methodological strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Modular synthetic routes (e.g., Ullmann coupling for indazole core modification) allow systematic variation of substituents. Reaction conditions (catalyst loading, solvent polarity) must be rigorously controlled to ensure reproducibility. Purity (>95%) should be verified via NMR and elemental analysis. SAR data should be analyzed using multivariate regression to quantify contributions of substituent hydrophobicity, steric bulk, and electronic effects to receptor binding .

Q. How can conflicting findings about this compound’s neurotoxicity in in vitro vs. in vivo models be reconciled?

- Methodological Answer : In vitro neurotoxicity assays (e.g., neuronal cell viability assays) often use static concentrations, while in vivo models account for blood-brain barrier penetration and metabolic clearance. Iterative experimental refinement, such as microdialysis to measure brain extracellular fluid concentrations in vivo, bridges this gap. Meta-analysis of existing data with sensitivity analysis identifies covariates (e.g., exposure duration, metabolite accumulation) driving discrepancies .

Data Contradiction and Analysis

Q. What statistical approaches are recommended for analyzing heterogeneous data on this compound’s cardiovascular effects?

- Methodological Answer : Heterogeneity in cardiovascular outcomes (e.g., tachycardia vs. bradycardia) may stem from species-specific autonomic responses. Bayesian hierarchical models pool data across studies while accounting for between-study variance. Sensitivity analyses exclude outliers or stratify by covariates (e.g., anesthesia use). Reporting effect sizes with 95% credible intervals enhances interpretability .

Tables for Key Findings

Guidelines for Rigorous Research

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework to define scope .

- Data Validation : Ensure reproducibility via inter-laboratory comparisons and open-data sharing .

- Ethical Compliance : Adhere to animal welfare protocols (e.g., ARRIVE guidelines) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.